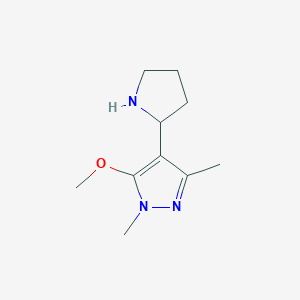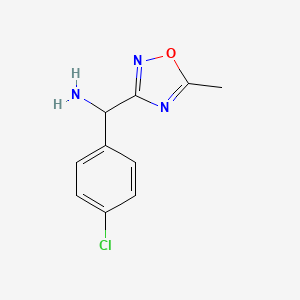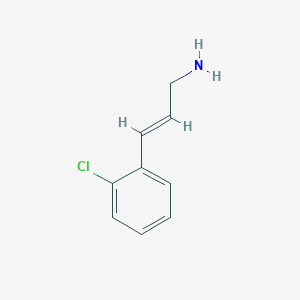![molecular formula C13H19N3O2 B12108962 2-[(6-Methoxypyridin-3-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12108962.png)
2-[(6-Methoxypyridin-3-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-Méthoxypyridin-3-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one est un composé organique synthétique qui présente un cycle pyrrolidine et une partie méthoxypyridine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-[(6-Méthoxypyridin-3-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one implique généralement les étapes suivantes :
Formation du cycle pyrrolidine : Le cycle pyrrolidine peut être synthétisé par des réactions de cyclisation impliquant des précurseurs appropriés.
Introduction de la partie méthoxypyridine : Le groupe méthoxypyridine est introduit par des réactions de substitution nucléophile.
Réactions de couplage : La dernière étape implique le couplage du cycle pyrrolidine avec la partie méthoxypyridine dans des conditions de réaction spécifiques, telles que l’utilisation d’agents de couplage et de catalyseurs.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle en utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que la synthèse en flux continu et les plateformes de synthèse automatisées peuvent être utilisées pour améliorer l’efficacité et l’évolutivité.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-[(6-Méthoxypyridin-3-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent produire des formes réduites du composé.
Substitution : Les réactions de substitution nucléophile et électrophile peuvent modifier les groupes fonctionnels du composé.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes, les agents alkylants et les nucléophiles sont utilisés dans des conditions contrôlées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels.
Applications de recherche scientifique
Le 2-[(6-Méthoxypyridin-3-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme brique dans la synthèse organique et le développement de nouvelles entités chimiques.
Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris comme composé chef de file dans la découverte de médicaments.
Industrie : Utilisé dans la synthèse de matériaux avancés et de produits chimiques spécialisés.
Applications De Recherche Scientifique
2-[(6-Methoxypyridin-3-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
Le mécanisme d’action du 2-[(6-Méthoxypyridin-3-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Des études détaillées sont nécessaires pour élucider les mécanismes moléculaires et les voies exactes impliqués.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-[(2-Méthoxypyridin-3-yl)amino]-3-méthylbutan-1-ol
- Malonate de diéthyle 2-[(6-méthoxypyridin-3-yl)amino]méthylène
- Acide (6-méthoxypyridin-3-yl)boronique
Unicité
Le 2-[(6-Méthoxypyridin-3-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one est unique en raison de sa combinaison spécifique d’un cycle pyrrolidine et d’une partie méthoxypyridine. Cet arrangement structurel confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C13H19N3O2 |
|---|---|
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
2-[(6-methoxypyridin-3-yl)amino]-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C13H19N3O2/c1-10(13(17)16-7-3-4-8-16)15-11-5-6-12(18-2)14-9-11/h5-6,9-10,15H,3-4,7-8H2,1-2H3 |
Clé InChI |
MXGSKLYASWNJTH-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1CCCC1)NC2=CN=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-methoxyphenyl)amino]-1-phenylEthanone](/img/structure/B12108885.png)


![Benzoic acid, 2-[[(3-bromophenoxy)acetyl]amino]-](/img/structure/B12108897.png)
![[3-(2,3-Dichloro-phenyl)-propyl]-methyl-amine](/img/structure/B12108901.png)

![2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine;hydrochloride](/img/structure/B12108910.png)
![2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12108918.png)
![N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysine-phenylmethyl Ester](/img/structure/B12108927.png)


![13-Methyl-17-(6-methylheptan-2-yl)-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene](/img/structure/B12108942.png)
![10,13-Dibromodibenzo[a,c]phenazine](/img/structure/B12108960.png)
